![molecular formula C20H17N5O3S2 B2550404 2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide CAS No. 893987-39-8](/img/structure/B2550404.png)
2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl . It is part of a library of compounds designed, synthesized, and evaluated for their potential as quorum sensing inhibitors . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
- A study highlights the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones using copper-promoted cascade reactions. These compounds exhibit potent anti-inflammatory activities. This finding suggests that the compound may serve as a valuable lead for drug development in the future.
- Novel derivatives of the compound have been evaluated for their insecticidal properties. Most of these synthesized compounds demonstrated favorable insecticidal potential, particularly against pests like the oriental armyworm and diamondback moth . This application could be relevant in agriculture and pest control.
- The compound “2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol” (MMT) plays a crucial role in optoelectronics and analytical tools . Understanding its mechanism of solvent effects can aid in developing new products in these fields.
Anti-Inflammatory Activity
Insecticidal Potential
Optoelectronics and Analytical Tools
Mechanism of Action
The compound is likely to function as a quorum sensing inhibitor . Quorum sensing inhibitors jam interbacterial communication and organization rather than being cytotoxic . They are potent agents in preventing the formation of biofilm, reducing the production of toxins, and discouraging bacteria to develop future resistance .
Future Directions
The compound could be a good template for further drug development . It is part of an emerging field of research focused on discovering novel compounds which inhibit quorum sensing without being antibiotic . Further studies could explore its potential as a therapeutic agent, particularly in the context of antimicrobial treatments .
properties
IUPAC Name |
2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-28-13-6-4-5-12(9-13)25-16(21)10-17(26)24-20(25)29-11-18(27)23-19-22-14-7-2-3-8-15(14)30-19/h2-10H,11,21H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFXAZEJOJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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